molecular formula C13H14FNO B13175143 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one

8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13175143
M. Wt: 219.25 g/mol
InChI Key: RAAQVTMCNRWXHR-UHFFFAOYSA-N
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Description

8-(2-Fluorophenyl)-6-azaspiro[34]octan-5-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one typically involves the reaction of a fluorophenyl derivative with a spirocyclic precursor. One common method involves the use of a fluorophenyl ketone and a spirocyclic amine under specific reaction conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents that facilitate the reaction is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens like chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The spirocyclic structure contributes to its stability and reactivity, making it a versatile compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one is unique due to its specific fluorophenyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and stability .

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

8-(2-fluorophenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H14FNO/c14-11-5-2-1-4-9(11)10-8-15-12(16)13(10)6-3-7-13/h1-2,4-5,10H,3,6-8H2,(H,15,16)

InChI Key

RAAQVTMCNRWXHR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC=CC=C3F

Origin of Product

United States

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